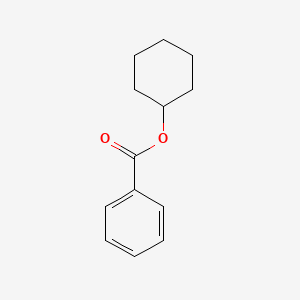

Cyclohexyl benzoate

Beschreibung

Contextualization within Ester Chemistry Research

Esters are a fundamental class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to an alkyl or aryl group. They are prevalent in nature, contributing to the fragrances of fruits and flowers, and are crucial in various industrial applications, including solvents, plasticizers, and pharmaceuticals. vaia.com

Within this broad class, cyclohexyl benzoate holds a specific position as a benzoate ester, featuring a bulky, non-polar cyclohexyl group attached to the carboxylate. solubilityofthings.com This structure influences its reactivity and physical properties, such as its boiling point of approximately 282-285°C and its solubility in organic solvents like ethanol and ether, while being insoluble in water. chemicalbook.com The synthesis of this compound is a classic example of esterification, a cornerstone reaction in organic chemistry. vaia.com It is typically prepared through the acid-catalyzed reaction of cyclohexanol with benzoic acid or its more reactive derivatives, such as benzoyl chloride. ontosight.aivaia.com This reaction is central to the study of ester chemistry, illustrating key principles of reaction mechanisms, catalysis, and chemical equilibrium. vaia.com The compound is also used as a reagent and a solvent in various organic transformations, including hydrolysis, reduction, and substitution reactions.

Historical Perspectives on its Early Synthesis and Academic Investigation

The synthesis of esters has been a subject of chemical investigation for well over a century. The primary methods for preparing this compound are rooted in classical esterification techniques that have been foundational to the development of synthetic organic chemistry.

One of the earliest and most fundamental methods applicable to its synthesis is the Fischer esterification . This approach involves the direct reaction of benzoic acid with cyclohexanol in the presence of a strong acid catalyst, such as sulfuric acid. vaia.com A key characteristic of this method is the reversible nature of the reaction, which often requires techniques like the removal of water to drive the equilibrium toward the formation of the ester product. vaia.com

Another historically significant route is the reaction of an alcohol with a more reactive carboxylic acid derivative, specifically an acid chloride. In this case, cyclohexanol is treated with benzoyl chloride , often in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct. This method is generally faster and leads to higher yields compared to Fischer esterification, making it a preferred choice for laboratory-scale synthesis. vaia.com

Early academic investigations focused on the characterization of its physical properties and its behavior in fundamental organic reactions. These studies established its identity and paved the way for its use as an intermediate in more complex syntheses. For instance, early research documented its utility in radical reactions, such as its formation from cyclohexene and silver benzoate, which proceeds through benzoyloxy and cyclohexyl radical intermediates.

| Classical Synthesis Method | Reactants | Key Conditions | Advantages | Limitations |

| Fischer Esterification | Benzoic acid, Cyclohexanol | Acid catalyst (e.g., H₂SO₄), Heat | Straightforward procedure, Uses readily available materials vaia.com | Equilibrium-limited, often resulting in lower yields vaia.com |

| Acid Chloride Reaction | Benzoyl chloride, Cyclohexanol | Base (e.g., Pyridine) | High efficiency and yield, Rapid reaction vaia.com | More complex, potential for side reactions |

| Radical-Mediated Synthesis | Cyclohexene, Silver benzoate | Benzene solvent | Mechanistic insight into radical processes | Moderate yield due to competing side reactions |

Current Research Trajectories and Future Directions in Organic Chemistry

Contemporary research on this compound and its derivatives is expanding into specialized areas of materials science, catalysis, and green chemistry. The compound's structural features are being exploited to develop advanced materials and more efficient synthetic processes.

A significant area of current research is in the field of liquid crystals . Derivatives of this compound, particularly those with a trans-4-alkylcyclohexyl group, are key components in nematic liquid crystal mixtures. tandfonline.comias.ac.in The cyclohexyl ring's influence on viscosity and other mesomorphic properties is a subject of detailed investigation, aiming to create novel materials for display technologies. tandfonline.comdtic.mil Studies focus on how structural modifications, such as the position of the cyclohexyl group, affect the physical properties of these materials. dtic.mil

In the realm of green chemistry and catalysis , research is focused on developing more sustainable methods for synthesizing cyclohexyl esters. A notable advancement is the direct, 100% atom-economical synthesis from cyclohexene and carboxylic acids using solid acid catalysts like ion-exchange resins. researchgate.net This process avoids the formation of byproducts, representing a significant improvement over traditional methods. researchgate.net Furthermore, copper-silsesquioxane/benzoate complexes have been synthesized and studied for their catalytic activity in oxidation reactions, such as the oxidation of cyclohexane to cyclohexanol and cyclohexanone, where benzoate ligands play a crucial role in the catalyst's structure. mdpi.comnih.gov

This compound also serves as a model substrate in biocatalysis and mechanistic studies . For example, it has been used to probe the active sites of enzymes like cytochrome P450. By observing how mutations in the enzyme affect the regioselectivity of this compound hydroxylation, researchers can gain insights into enzyme function and design new biocatalysts for selective C-H bond oxidation. rsc.org

Future directions in the study of this compound are likely to focus on:

Novel Materials: Exploration of new polymers and liquid crystals derived from 4-cyclohexylbenzoyl structures. vulcanchem.com

Selective Catalysis: Development of more selective and efficient catalytic systems for its synthesis and for its use in further chemical transformations. vulcanchem.comtum.de

Sustainable Processes: Continued emphasis on green chemistry principles to reduce the environmental impact of its production, including the use of renewable feedstocks and atom-economic reactions. researchgate.netvulcanchem.com

Advanced Mechanistic Probes: Utilizing this compound and its derivatives to understand complex reaction mechanisms in both chemical and biological systems. rsc.orgkyoto-u.ac.jp

| Research Area | Focus | Key Findings/Applications | Relevant Compounds |

| Materials Science | Liquid Crystals | Used as a component in nematic liquid crystal mixtures; the cyclohexyl group influences viscosity and mesomorphic properties. ias.ac.intandfonline.comdtic.mil | trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl) benzoates ias.ac.in |

| Green Chemistry | Atom-Economical Synthesis | Development of a 100% atom-economical process using cyclohexene, carboxylic acids, and ion-exchange resins. researchgate.net | Cyclohexyl acetate, Cyclohexyl propionate researchgate.net |

| Catalysis | Oxidation Reactions | Heptanuclear copper-silsesquioxane/benzoate complexes catalyze the oxidation of alkanes like cyclohexane. mdpi.comnih.gov | Cyclohexanol, Cyclohexanone mdpi.com |

| Biocatalysis | Enzyme Mechanism Studies | Used as a substrate to study the activity and selectivity of cytochrome P450 enzymes and their mutants. rsc.org | 1-cyclohex-2-enyl benzoate rsc.org |

Eigenschaften

IUPAC Name |

cyclohexyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZKGSRJOUYVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178843 | |

| Record name | Cyclohexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2412-73-9 | |

| Record name | Cyclohexyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2412-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002412739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D78VJ3UF7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways

Esterification Mechanisms and Optimization Strategies

The synthesis of cyclohexyl benzoate is primarily achieved through esterification, a fundamental reaction in organic chemistry. Various methods have been developed and optimized to enhance yield, purity, and reaction conditions.

The traditional and widely used method for synthesizing this compound is the Fischer esterification of cyclohexanol and benzoic acid. ontosight.aivaia.com This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and typically requires elevated temperatures to proceed efficiently. ontosight.aivaia.commasterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps. masterorganicchemistry.com First, the carbonyl oxygen of benzoic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. vaia.commasterorganicchemistry.com Subsequently, the hydroxyl group of cyclohexanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. vaia.com Following a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product, this compound. masterorganicchemistry.com

A crucial aspect of optimizing Fischer esterification is managing the equilibrium of the reaction. masterorganicchemistry.com The reaction is reversible, and the presence of water, a byproduct, can drive the reaction backward through hydrolysis. vaia.commasterorganicchemistry.com To maximize the yield of this compound, strategies are employed to shift the equilibrium towards the product side. This is often achieved by using a large excess of one of the reactants, typically the more abundant and less expensive one, or by removing water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com Studies have shown that using a significant excess of the alcohol can lead to substantially higher yields. masterorganicchemistry.com

Table 1: Comparison of Esterification Methods for this compound Synthesis

| Method | Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Fischer Esterification | Strong acid (e.g., H₂SO₄, HCl) | Elevated temperatures, often with water removal | Cost-effective, uses readily available materials. vaia.commasterorganicchemistry.com | Reversible reaction, may require harsh conditions, potentially longer reaction times. vaia.commasterorganicchemistry.com |

| Acyl Halide-Mediated Esterification | Often requires a base (e.g., pyridine) | Typically room temperature | High yield, fast reaction, irreversible. vaia.comlibretexts.org | Acyl halides are moisture-sensitive and corrosive, generates HCl byproduct. vaia.comlibretexts.org |

This table provides a general comparison of the two main esterification methods for synthesizing this compound.

An alternative and often more efficient method for preparing this compound involves the reaction of cyclohexanol with an acyl halide, specifically benzoyl chloride. libretexts.orgpearson.comreactory.app This method, a type of nucleophilic acyl substitution, generally proceeds at room temperature and offers higher yields in a shorter reaction time compared to Fischer esterification. vaia.compearson.com The high reactivity of the acid chloride drives the reaction to completion, making it essentially irreversible. libretexts.org

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of cyclohexanol on the carbonyl carbon of benzoyl chloride. pearson.com This is followed by the elimination of the chloride ion as a leaving group, resulting in the formation of this compound and hydrochloric acid (HCl) as a byproduct. pearson.comreactory.app To neutralize the HCl generated, a base such as pyridine or triethylamine is often added to the reaction mixture. libretexts.orgrsc.orgopenstax.org For instance, the reaction of benzoyl chloride with cyclohexanol in pyridine can produce this compound with a high yield. libretexts.org Similarly, using triethylamine in dichloromethane at room temperature is also an effective method. rsc.org

From a stereochemical perspective, the reaction of an achiral alcohol like cyclohexanol with benzoyl chloride does not introduce any new chiral centers, resulting in the formation of a single, achiral product. However, if a chiral cyclohexanol derivative were used, the stereochemistry at the alcohol carbon would be retained in the resulting ester, as the C-O bond of the alcohol is not broken during the reaction. The reaction is also sensitive to steric hindrance; bulky groups on either the alcohol or the acyl halide can significantly slow down the reaction rate. openstax.org

Biocatalysis offers a green and highly selective alternative for the synthesis and modification of organic molecules, including this compound. Enzymes, such as cytochrome P450s, can be engineered to perform specific chemical transformations with high regio- and stereoselectivity. nih.gov

While direct biocatalytic esterification to form this compound is one possibility, a more explored avenue involves the functionalization of the pre-formed this compound molecule. Researchers have utilized mutants of cytochrome P450cam from Pseudomonas putida to achieve selective hydroxylation of the cyclohexyl ring of this compound. ox.ac.ukrsc.orgresearchgate.net For example, the Tyr96Ala (Y96A) mutant of P450cam was found to efficiently hydroxylate this compound at the C-4 position of the cyclohexyl moiety. ox.ac.ukresearchgate.net The selectivity of this hydroxylation can be further tuned by introducing other mutations in the enzyme's active site. ox.ac.ukresearchgate.net

Another study demonstrated that the Phe87Ala/Tyr96Phe double mutant of P450cam could effectively hydroxylate 1-cyclohex-2-enyl benzoate at the allylic C-4 position. ox.ac.uk These biocatalytic hydroxylations introduce a functional group onto the cyclohexyl ring, which can then be used for further synthetic transformations, providing a pathway to various derivatives of this compound.

Research into novel catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of esterification and transesterification reactions for producing this compound and other esters.

One area of development is the use of solid acid catalysts, which offer advantages such as easier separation from the reaction mixture and potential for reuse. Nano sulfated-TiO₂ has been investigated as a catalyst for the esterification of various carboxylic acids with alcohols, including the synthesis of n-butyl benzoate, under solvent-free conditions. academie-sciences.fr Such catalysts could potentially be applied to the synthesis of this compound.

Transesterification, the process of exchanging the alkyl group of an ester with another alcohol, is another important route for synthesizing esters. google.com This method is particularly useful for producing higher boiling point esters from more readily available lower alkyl esters. google.com For example, cyclohexyl salicylate has been produced by the transesterification of methyl salicylate with cyclohexanol in the presence of a tin-based catalyst. google.com More recently, lithium bis(trimethylsilyl)amide (LiHMDS) has been reported as a highly efficient, metal-free catalyst for the transesterification of benzoate esters with a wide range of alcohols under solvent-free conditions. researchgate.net

Organocatalysis has also emerged as a powerful tool in organic synthesis. beilstein-journals.orgnih.gov While specific applications to this compound synthesis are not extensively detailed, the development of novel organocatalysts for esterification and related reactions is an active area of research. ajol.info These catalysts can offer mild reaction conditions and high selectivity. beilstein-journals.org

Biocatalytic Approaches for this compound Synthesis (e.g., using P450cam mutants for hydroxylation and subsequent transformations)

Functionalization and Derivatization Reactions of the this compound Scaffold

The this compound molecule possesses two distinct moieties, the cyclohexyl ring and the benzoate group, both of which can be subjected to further chemical transformations to create a diverse range of derivatives.

The functionalization of the C-H bonds of the cyclohexyl ring presents a powerful strategy for introducing new functional groups in a controlled manner. chim.it Achieving regioselectivity and stereoselectivity in these transformations is a key challenge and an area of active research. acs.orgmsu.edu

As mentioned in section 2.1.3, biocatalysis using engineered cytochrome P450 enzymes has proven to be a highly effective method for the regioselective and stereoselective hydroxylation of the cyclohexyl ring of this compound. ox.ac.ukresearchgate.net The Tyr96Ala mutant of P450cam selectively hydroxylates the trans C-H bond at the C-4 position of the cyclohexyl ring. ox.ac.ukresearchgate.net The ability to introduce a hydroxyl group at a specific position and with a defined stereochemistry opens up possibilities for the synthesis of complex, chiral derivatives.

Transition metal-catalyzed C-H functionalization is another powerful tool for the regioselective modification of arenes and aliphatic chains. chim.it While direct C-H functionalization of the cyclohexyl ring of this compound is not extensively documented, related systems have been studied. For instance, the regioselectivity of hydroxylation of 4-cyclohexylbenzoic acid by CYP199A4 has been investigated, showing a preference for hydroxylation at the β-carbon of the cyclohexyl ring. uq.edu.au

The development of new synthetic methods, such as photoredox-catalyzed stereoselective alkylation of enamides and stereoselective synthesis of trisubstituted (E)-α,β-unsaturated esters, highlights the ongoing efforts to achieve high levels of stereocontrol in organic reactions. rsc.orgorganic-chemistry.org These advanced methodologies could potentially be adapted for the stereoselective functionalization of this compound derivatives.

Oxidation and Reduction Reactions Affecting the Ester Linkage or Cyclic Systems

The structural integrity of this compound can be altered through specific oxidation and reduction reactions. These transformations can target either the ester linkage or the cyclic moieties, depending on the reagents and conditions employed.

Reduction Reactions: The ester functional group is susceptible to reduction by powerful hydride agents. Lithium aluminum hydride (LiAlH₄) is a sufficiently strong reducing agent capable of cleaving the ester bond. libretexts.org This reaction does not simply produce a single product but results in the formation of two distinct alcohol molecules: cyclohexanol from the cyclohexyl portion and benzyl alcohol from the benzoate portion. Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally ineffective at reducing esters under standard conditions. libretexts.org

Oxidation Reactions: The aromatic ring of the this compound molecule is vulnerable to strong oxidizing agents. Under harsh conditions, such as treatment with hot, concentrated potassium permanganate (KMnO₄), the benzylic position (the carbon atom of the cyclohexane ring attached to the oxygen) is cleaved from the benzene ring. This oxidative cleavage results in the formation of benzoic acid. chemicalforums.com The cyclohexane part is oxidized into other products. Milder oxidizing agents can be used to target specific positions if other functional groups are present on the rings, but strong oxidation typically leads to the degradation of the parent structure to form the stable benzoic acid.

Table 1: Summary of Key Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Substrate Moiety Targeted | Primary Product(s) |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ester Linkage | Cyclohexanol & Benzyl Alcohol |

| Oxidation | Potassium Permanganate (KMnO₄) | Benzylic C-O Bond & Benzene Ring | Benzoic Acid |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Aliphatic Rings

Substitution reactions are fundamental to modifying the structure of this compound. These can occur via nucleophilic attack at the carbonyl carbon or electrophilic attack on the aromatic ring.

Nucleophilic Acyl Substitution: The most common reaction involving the ester group is nucleophilic acyl substitution. This pathway is crucial for both the synthesis of this compound and its conversion into other derivatives. The standard laboratory synthesis involves the reaction of cyclohexanol with benzoyl chloride in the presence of a base like pyridine. pressbooks.pub This method is often preferred over Fischer esterification for higher boiling alcohols like cyclohexanol. pressbooks.pub Furthermore, the ester can react with other nucleophiles. For instance, treatment with hydrazine (N₂H₄) leads to the formation of benzohydrazide, a key intermediate for synthesizing more complex derivatives. ekb.egmdpi.com

Electrophilic Aromatic Substitution: The benzoate portion of the molecule can undergo electrophilic aromatic substitution. The ester group (-COOR) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack compared to benzene. wvu.edulibretexts.org This deactivating nature also directs incoming electrophiles primarily to the meta position. wvu.edulibretexts.org For example, the nitration of a similar compound, methyl benzoate, with a mixture of nitric acid and sulfuric acid yields methyl 3-nitrobenzoate as the major product. orgsyn.orgacs.org By analogy, the nitration of this compound would be expected to produce cyclohexyl 3-nitrobenzoate.

There are no common electrophilic or nucleophilic substitution reactions that occur directly on the saturated cyclohexane ring under typical laboratory conditions without initiating free-radical pathways or harsh, non-selective conditions.

Synthetic Approaches Towards Complex this compound Derivatives (e.g., phenyldiazenyl and acylhydrazone derivatives)

The this compound scaffold can be elaborated into more complex structures with potential applications in various fields of chemical research.

Phenyldiazenyl Derivatives: A specific derivative, (E)-1-(phenyldiazenyl)this compound, can be synthesized through a metal-free reaction involving N-(cyclohexylideneamino)aniline and benzoyl peroxide. baidu.comresearchgate.netresearchgate.net This method is noted for its mild conditions and high yield, providing an efficient route to this specific azo compound. researchgate.netresearchgate.net The proposed mechanism involves the oxidation of the arylhydrazine precursor. researchgate.net

Acylhydrazone Derivatives: The synthesis of acylhydrazone derivatives of this compound follows a well-established two-step procedure. ekb.egplos.org

Hydrazinolysis: this compound is first reacted with hydrazine hydrate (N₂H₄·H₂O), typically under reflux in an alcohol solvent such as ethanol. This nucleophilic acyl substitution reaction replaces the cyclohexyloxy group (-OC₆H₁₁), with a hydrazinyl group (-NHNH₂) to form benzohydrazide. ekb.egmdpi.combme.hu

Condensation: The resulting benzohydrazide is then condensed with an appropriate aldehyde or ketone. This reaction, often catalyzed by a small amount of acid, forms the N-acylhydrazone linkage (C=N-NH-C=O). ekb.egplos.org

This modular synthetic approach allows for the creation of a diverse library of acylhydrazone derivatives by varying the aldehyde or ketone used in the second step.

Table 2: General Synthesis of Acylhydrazone Derivatives from this compound

| Step | Reactants | Key Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Hydrazine Hydrate (N₂H₄·H₂O) | Benzohydrazide |

| 2 | Benzohydrazide | Aldehyde or Ketone (R₂C=O) | N-Acylhydrazone Derivative |

Retrosynthetic Analysis and Strategic Design in Complex Molecule Synthesis Incorporating this compound Units

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally working backward from the target molecule to simpler, commercially available starting materials. slideshare.netnumberanalytics.come3s-conferences.org When a this compound moiety is part of a larger, more complex target molecule, it represents a key structural feature, or "retron," that suggests a specific disconnection strategy.

The most logical disconnection point within a this compound unit is the ester bond itself. This is a reliable and strategically sound disconnection because the corresponding forward reaction, esterification, is a well-understood and high-yielding transformation.

The retrosynthetic transform is called an "ester disconnection." Applying this transform to the this compound unit breaks the molecule into two simpler synthons, which are idealized fragments:

A cyclohexyl cation synthon and a benzoate anion synthon.

Or, more practically, a benzoyl cation synthon and a cyclohexoxide anion synthon.

These synthons correspond to readily available or easily synthesized chemical reagents:

Benzoic acid or a derivative thereof (e.g., benzoyl chloride).

Cyclohexanol.

This strategic disconnection significantly simplifies the complex target molecule into two less complex precursors. The choice between using benzoic acid (for a Fischer esterification) or benzoyl chloride (for an acylation reaction) in the forward synthesis would depend on the presence of other functional groups in the molecule and the desired reaction conditions. pressbooks.pub This approach allows chemists to efficiently plan a synthetic route by recognizing the this compound unit as a substructure that can be easily assembled from much simpler building blocks. ub.educsic.es

Spectroscopic Characterization and Advanced Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of cyclohexyl benzoate. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecule's framework can be constructed.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the benzoate group typically appear as multiplets in the downfield region, generally between δ 7.4 and 8.1 ppm. The proton attached to the oxygen-bearing carbon of the cyclohexyl ring (the α-proton) is also a key diagnostic signal, usually found as a multiplet around δ 4.8–5.2 ppm. The remaining protons of the cyclohexyl ring produce a complex series of overlapping signals in the upfield region, typically between δ 1.2 and 2.0 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift, often appearing around δ 166-167 ppm. rsc.org The aromatic carbons of the benzoate ring resonate in the δ 128–133 ppm range. The carbon atom of the cyclohexyl ring bonded to the oxygen (C-O) is typically observed around δ 73 ppm, while the other cyclohexyl carbons appear at higher field strengths. spectrabase.com

Table 1: ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.4 - 8.1 | 128 - 133 |

| Cyclohexyl α-Proton (CH-O) | 4.8 - 5.2 | ~73 spectrabase.com |

| Other Cyclohexyl Protons | 1.2 - 2.0 rsc.org | - |

| Carbonyl Carbon (C=O) | - | 166 - 167 rsc.org |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

To resolve spectral overlap and definitively establish atomic connectivity, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the α-proton of the cyclohexyl ring and its adjacent methylene protons, as well as correlations among the protons within the cyclohexyl ring and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. researchgate.net For instance, the signal for the α-proton of the cyclohexyl ring would show a cross-peak with the C-O carbon signal.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating intramolecular processes that occur on the NMR timescale, such as conformational changes. montana.edu In this compound, the cyclohexyl ring can undergo a chair-to-chair ring flip. While this process is typically fast at room temperature, variable-temperature NMR studies could potentially be used to slow down this interconversion. At lower temperatures, the individual signals for the axial and equatorial protons might be resolved, allowing for the determination of the energy barrier for this conformational change. Such studies provide insight into the molecule's flexibility and the steric and electronic interactions that govern its dynamic behavior. acs.orgpurdue.edu

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Conformational and Connectivity Analysis

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates it from any impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. For this compound, the retention time can vary depending on the specific GC conditions, but it is a reliable parameter for purity assessment.

As the separated this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable manner. The resulting mass spectrum shows the molecular ion peak (M+), which corresponds to the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, common fragments include the benzoyl cation (m/z 105) and the cyclohexyl cation (m/z 83). The base peak, which is the most intense peak in the spectrum, is often the benzoyl cation. nih.govthieme-connect.de

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. miamioh.edu This precision allows for the unambiguous determination of the elemental composition of this compound (C₁₃H₁₆O₂). mdpi.com By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence. This is particularly useful in distinguishing between compounds that may have the same nominal mass but different elemental compositions. acs.org HRMS is a critical tool for verifying the identity of newly synthesized batches of this compound and for providing definitive evidence of its structure in research publications. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Distribution Analysis

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the characteristic functional groups and probing the conformational isomers of this compound.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the presence of key functional groups within the this compound molecule. The FT-IR spectrum is characterized by distinct absorption bands that correspond to specific vibrational modes of the bonds present.

The most prominent feature in the FT-IR spectrum of this compound is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ester group. This peak typically appears in the region of 1730-1715 cm⁻¹. For instance, in one analysis, the C=O stretch for methyl benzoate was observed at 1730 cm⁻¹, and similar compounds show this band in the expected region. slideshare.netresearchgate.net The exact position of this band can be influenced by the electronic environment.

Other significant absorption bands include those for the C-O stretching vibrations of the ester linkage, which are typically found in the 1300-1000 cm⁻¹ range. The aromatic ring of the benzoate group gives rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The cyclohexyl group is identified by its aliphatic C-H stretching vibrations, which occur just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. scribd.com

Analysis of related benzoate esters, such as cellulose benzoate, demonstrates the utility of FT-IR in identifying the ester functional group through these characteristic peaks. researchgate.net The interpretation of these spectra allows for a rapid and reliable qualitative analysis of this compound. scribd.comresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (Cyclohexyl) | Stretching | 2960-2850 |

| Carbonyl (Ester) | Stretching (C=O) | 1730-1715 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ester C-O | Stretching | 1300-1000 |

Raman spectroscopy provides complementary information to FT-IR for the structural analysis of this compound. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic signals for the aromatic ring and the cyclohexyl moiety.

For the benzoate portion, distinct Raman signals arise from the aromatic ring vibrations. researchgate.net In studies of similar molecules, the region between 1500–1700 cm⁻¹ is characteristic of aromatic moieties. acs.org For the cyclohexyl group, the aliphatic C-H bonds and the C-C backbone would produce signals in the fingerprint region, typically below 1500 cm⁻¹. acs.org While specific Raman data for this compound is not abundant in the provided results, analysis of related structures like cyclohexylammonium 4-methoxy benzoate confirms the utility of Raman spectroscopy in identifying functional groups. sci-hub.seosti.gov The technique is based on the Raman scattering effect, which provides information on molecular vibrations and rotations. spectroscopyonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy

X-ray Diffraction (XRD) for Solid-State Structural Determination (for crystalline derivatives or related structures)

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, XRD studies on its crystalline derivatives or related compounds provide invaluable insight into molecular conformation and intermolecular interactions in the solid state.

For instance, the crystal structure of cyclohexylamine benzoate, a related salt, reveals strong intermolecular hydrogen bonds between the ammonium and carboxylate ions, which dictate the crystal lattice. Similarly, the analysis of cis-2,trans-3-dibromo-cis-4-t-butyl-cyclohexyl p-nitrobenzoate, a derivative, showed that the molecule adopts a twist conformation to minimize steric interactions between its bulky substituents. rsc.org Another study on a benzoate salt of Tramadol, which contains a substituted cyclohexane ring, determined that the cyclohexane ring adopts a slightly distorted chair conformation. iucr.orgiucr.orgnih.gov These studies on related crystalline structures underscore the power of XRD in revealing detailed conformational information that is not readily accessible through other techniques.

Chromatographic Separation and Detection Methodologies for Research Applications

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound in various matrices. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for these purposes.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The retention time is a key parameter for qualitative identification, and the peak area allows for quantitative analysis. nih.gov For this compound, a Kovats retention index of 1657 on a semi-standard non-polar column has been reported. nih.gov GC-MS provides definitive identification through the mass spectrum of the compound, with characteristic fragment ions. nih.gov

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound. In HPLC, the compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase. units.it A common mode for this type of analysis is reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). sielc.comnjlabs.com Detection is often achieved using a UV detector, as the benzoate group in this compound absorbs UV light. njlabs.com HPLC methods can be developed for both qualitative and quantitative analysis and are particularly useful for samples that are not suitable for GC due to low volatility or thermal instability. sielc.comresearchgate.net Diastereomeric esters of related compounds have been successfully separated using HPLC on silica gel. nih.gov

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| GC | Non-polar (e.g., HP-5MSI) | Helium | Mass Spectrometry (MS) | Qualitative and Quantitative Analysis |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water | UV | Qualitative and Quantitative Analysis |

Analyzing this compound in complex samples, such as environmental or biological matrices, often requires a preliminary extraction and concentration step to remove interferences and enhance sensitivity.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique where a fused silica fiber coated with a stationary phase is exposed to the sample (or its headspace). mdpi.com Analytes partition onto the fiber and are then thermally desorbed into the injector of a GC. nih.gov SPME is effective for isolating volatile and semi-volatile compounds like this compound from various matrices. mdpi.comnih.gov Different fiber coatings, such as polydimethylsiloxane (PDMS), can be used to optimize the extraction of specific analytes. mdpi.comsigmaaldrich.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique. labc.de It involves injecting a mixture of an extraction solvent and a disperser solvent into an aqueous sample. researchgate.net This creates a cloudy solution with a large surface area between the aqueous and organic phases, facilitating rapid extraction of the analyte. labc.dedphen1.com After centrifugation, the small volume of extraction solvent containing the concentrated analyte is collected for analysis by GC or HPLC. dphen1.com Variations of this technique, such as ultrasound-assisted DLLME, have been developed to further enhance extraction efficiency. dphen1.com

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction of compounds from solid or liquid samples. researchgate.net The mechanical effects of acoustic cavitation facilitate greater solvent penetration and mass transfer, leading to faster and more efficient extractions. researchgate.net UAE can be used as a standalone technique or in combination with other methods like DLLME. dphen1.com It is considered an environmentally friendly technique due to the reduced solvent consumption and extraction time compared to classical methods. researchgate.net This method has been successfully applied to the extraction of various organic compounds from complex matrices. chemsrc.comibict.br

Hyphenated Techniques (e.g., GCxGC-ToFMS, LC-MS/MS) for Trace Analysis and Compound Profiling

Hyphenated analytical techniques, which couple separation methods with powerful detection technologies, are indispensable for the detailed analysis of this compound, especially in complex matrices or when present at trace levels. These methods provide enhanced resolution, sensitivity, and specificity, allowing for comprehensive compound profiling and accurate quantification.

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToFMS) offers exceptional separation power. nih.govnih.govscience.govresearchgate.net By employing two columns with different stationary phases, co-eluting compounds in a one-dimensional GC system can be resolved. science.gov This is particularly useful for analyzing complex samples where this compound might be one of many components. nih.govnih.gov The high data acquisition speed of ToFMS is crucial for constructing the two-dimensional chromatogram and provides high-resolution mass spectra for confident compound identification. science.govresearchgate.net This technique has proven effective for the detailed characterization of various complex mixtures, such as post-consumer recycled plastics and volatile compounds in food and beverages. nih.govnih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the trace analysis of this compound and related compounds. researchgate.netmdpi.comnih.gov This method is particularly well-suited for analyzing samples that are not readily amenable to GC analysis. LC-MS/MS offers high selectivity and sensitivity by utilizing multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. researchgate.netmdpi.com This minimizes matrix interference and allows for low detection and quantification limits. researchgate.netnih.gov The development of LC-MS/MS methods has been successful for the simultaneous determination of various organic compounds, including UV filters in environmental and biological samples. researchgate.netnih.gov

The table below summarizes the key aspects of these hyphenated techniques for the analysis of this compound.

| Technique | Principle | Advantages for this compound Analysis | Typical Applications |

| GCxGC-ToFMS | Two-dimensional gas chromatography provides enhanced separation, followed by high-speed mass spectrometric detection. nih.govscience.gov | - Superior resolution of complex mixtures.- Improved sensitivity due to chromatographic focusing.- Confident identification through high-resolution mass spectra. | - Compound profiling in fragrances and essential oils.- Analysis of plasticizers in polymers.- Detection in environmental samples. |

| LC-MS/MS | Liquid chromatography separation followed by selective and sensitive detection using tandem mass spectrometry. researchgate.netmdpi.com | - High specificity and sensitivity (trace analysis).- Suitable for non-volatile or thermally labile samples.- Robust quantification with minimal matrix effects. | - Analysis in biological matrices.- Determination in food contact materials.- Environmental monitoring. |

Advanced Purification and Isolation Protocols

The purity of this compound is critical for its various applications, from its use as a fragrance ingredient to a reagent in chemical synthesis. ontosight.ai Advanced purification and isolation protocols are therefore essential to remove impurities, by-products, and unreacted starting materials.

Recrystallization Techniques for Enhanced Purity

Recrystallization is a fundamental technique for purifying solid organic compounds. For benzoates, including derivatives of this compound, recrystallization from a suitable solvent, such as ethanol, is a common final purification step. oup.com The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. This technique is effective in yielding pure crystalline products.

Column Chromatography for Mixture Separation

Column chromatography is a versatile and widely used method for the purification and separation of organic compounds from mixtures. rroij.comreachdevices.com In the context of this compound synthesis, it is frequently employed to isolate the desired ester from reaction by-products and unreacted starting materials like cyclohexanol and benzoyl chloride. oup.comrsc.org

The technique involves a stationary phase, typically silica gel, packed into a column, and a mobile phase (eluent) that flows through it. rroij.comwiley-vch.dersc.org The separation is based on the differential adsorption of the mixture's components onto the stationary phase. For this compound, a common mobile phase is a mixture of hexane and ethyl acetate. wiley-vch.dersc.org By carefully selecting the solvent system, components with different polarities can be eluted at different rates, allowing for their effective separation. Flash chromatography, a variation that uses pressure to speed up the solvent flow, is often used to achieve high purity (>95%) in a shorter time. reachdevices.comwiley-vch.de

The following table outlines typical conditions for the column chromatographic purification of this compound.

| Parameter | Description | Typical Values/Reagents | Reference |

| Stationary Phase | The solid adsorbent that retains components of the mixture. | Silica gel (200-300 or 30-60 µm mesh) | wiley-vch.dersc.org |

| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the column. | Hexane-ethyl acetate mixtures (e.g., 8:2, 9:1, 40:1) | wiley-vch.dersc.org |

| Purification Goal | To remove unreacted starting materials and by-products. | Achieve purity >95% | |

| Technique Variation | A modification to accelerate the separation process. | Flash Chromatography | wiley-vch.de |

Gel Permeation Chromatography (GPC) for Macromolecular Separation in Research Samples

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a powerful technique for separating molecules based on their size or hydrodynamic volume in solution. wikipedia.orgyoutube.com While not typically used for the routine purification of a small molecule like this compound itself, GPC is invaluable in research contexts where this compound or its derivatives are part of a larger macromolecular structure, such as a polymer. figshare.comkaust.edu.saacs.orglcms.cz

GPC separates analytes by passing a solution through a column packed with porous gel beads. wikipedia.org Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can enter the pores, leading to a longer retention time. lcms.cz This technique is essential for determining the molecular weight distribution of polymers and for separating complex polymeric compounds into their components, such as the polymer, oligomers, monomers, and additives. wikipedia.org In studies involving polymers containing this compound units, GPC is used to characterize the molecular weight of the resulting polymers. figshare.comkaust.edu.saacs.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of cyclohexyl benzoate, which in turn dictate its reactivity and behavior in chemical reactions.

Density Functional Theory (DFT) and Ab Initio Methods in Predicting Molecular Properties

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational quantum chemistry for predicting the molecular properties of organic compounds like this compound. DFT methods, such as those employing the B3LYP functional, are widely used to optimize molecular geometries and calculate a range of electronic properties. thegoodscentscompany.comresearchgate.net For instance, DFT calculations can be employed to predict the effects of substituents on the cyclohexyl or benzoate rings on the kinetics of reactions like ester hydrolysis. Ab initio methods, while often more computationally intensive, provide benchmark calculations for molecular properties.

These computational approaches allow for the determination of key molecular parameters. For this compound, computed properties provide a quantitative description of the molecule's characteristics. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 204.26 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |

| Complexity | 201 | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | 3.6 | PubChem nih.gov |

| Heavy Atom Count | 15 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

DFT calculations are commonly used to determine the energies of these frontier orbitals. For example, a study on cyclohexylammonium 4-nitrobenzoate, a salt related to this compound, utilized DFT calculations to investigate its HOMO-LUMO energy difference. nih.gov While specific values for this compound require dedicated calculations, such data can be found in resources like the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB). nist.govdata.gov The analysis of the spatial distribution of HOMO and LUMO orbitals can reveal the likely regions for nucleophilic and electrophilic attack, respectively.

Reactivity Descriptors (e.g., Fukui Functions) for Predicting Reaction Sites

To gain a more nuanced understanding of site-specific reactivity, computational chemists employ reactivity descriptors derived from DFT, such as Fukui functions. researchgate.netmdpi.com The Fukui function, ƒ(r), quantifies the change in electron density at a specific point r when the total number of electrons in the molecule changes. researchgate.net

There are three main types of Fukui functions:

ƒ+ (r) for nucleophilic attack (addition of an electron).

ƒ- (r) for electrophilic attack (removal of an electron).

ƒ0 (r) for radical attack.

By calculating these functions across the molecular structure of this compound, it is possible to identify the atoms or regions most susceptible to different types of chemical attack. schrodinger.com For instance, a large ƒ+ value on a particular atom indicates it is a prime site for a nucleophile to attack, while a large ƒ- value points to a site vulnerable to electrophiles. schrodinger.com This analysis is invaluable for predicting the regioselectivity of reactions involving this compound and its derivatives. rsc.org Although specific Fukui function analyses for this compound are not broadly published, the methodology is well-established for predicting reactivity in organic molecules. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static electronic properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms in a molecule or a system of molecules by solving Newton's equations of motion, providing a "computational microscope" to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. rsc.orgmdpi.com

For this compound, MD simulations are crucial for understanding the flexibility of the cyclohexyl ring (which can adopt chair, boat, and twist-boat conformations) and the rotation around the ester linkage. These simulations rely on a force field, which is a set of parameters describing the potential energy of the system. acs.orgrsc.org The General AMBER Force Field (GAFF) is one such force field that can be used for organic molecules like esters. rsc.orgresearchgate.net By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how intermolecular interactions, such as hydrogen bonding with water or van der Waals forces, influence its conformational preferences. rsc.org The results of these simulations can reveal the most populated conformations, the energy barriers between them, and how the molecule interacts with its environment, which is critical for understanding its physical properties and its behavior in solution. rsc.orgtandfonline.com

In Silico Studies of this compound Derivatives in Biological Systems

Computational methods are extensively used in drug discovery and molecular biology to predict how molecules like this compound and its derivatives might interact with biological targets.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates. nih.govresearchgate.net The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score," which estimates the binding affinity. nih.gov

Studies on various benzoate derivatives have demonstrated the utility of this approach. For example, docking studies have been performed on benzoate derivatives targeting enzymes like enoyl-ACP reductase from Mycobacterium tuberculosis, a key target for antitubercular drugs. nih.gov In one such study, a compound containing a cyclohexyl moiety, 1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide, was part of the investigation, highlighting the relevance of this scaffold in drug design. nih.gov

Furthermore, research on dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy, has investigated 2,5-substituted benzoic acid derivatives. This work provides concrete data on the binding affinity of a derivative containing a cyclohexyl group.

| Compound | R Group | Mcl-1 Ki (µM) | Bfl-1 Ki (µM) |

|---|---|---|---|

| 16 | Biphenyl | 0.09 ± 0.02 | 0.15 ± 0.02 |

| 17 | Cyclohexyl | 0.087 ± 0.03 | 0.15 ± 0.03 |

Data sourced from a study on 2,5-substituted benzoic acid derivatives as dual inhibitors of Mcl-1 and Bfl-1 proteins.

These in silico findings demonstrate that derivatives of this compound can be designed to bind with high affinity to specific biological targets, providing a rational basis for the development of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chitkara.edu.inresearchgate.net The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series are responsible for the differences in their biological activities. These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery, lead optimization, and toxicity assessment. nih.gov

QSAR models are expressed as an equation that relates biological activity to various molecular descriptors. srmist.edu.in Biological Activity = f(Physicochemical Parameters)

The process involves selecting a series of compounds with known activities, calculating various molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. srmist.edu.innih.gov Descriptors used in QSAR studies can be categorized into several classes: lipophilic (e.g., Log P), electronic (e.g., Hammett constants), steric (e.g., Taft's constant), and topological (e.g., molecular connectivity indices), among others. chitkara.edu.insrmist.edu.in

While specific QSAR studies focusing solely on this compound are not extensively documented in the reviewed literature, research on related p-aminobenzoic acid (PABA) esters, including the cyclohexyl ester, provides insight into the types of descriptors that could be relevant for modeling its biological activity. chitkara.edu.in In a study on a series of PABA esters and their Schiff bases, QSAR models were developed to explain their antimicrobial activity. chitkara.edu.in The analysis indicated that electronic parameters, such as the total energy (Te) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), were significant in explaining the antimicrobial effects. chitkara.edu.in

For a hypothetical QSAR study on this compound derivatives, a range of descriptors would be calculated to model their potential biological activities. The selection of these descriptors is crucial for developing a robust and predictive model.

| Physicochemical | Molar Refractivity | A measure of the volume occupied by a molecule and its polarizability. srmist.edu.in |

The development of a predictive QSAR model for this compound would enable the virtual screening of novel derivatives, prioritizing the synthesis of compounds with the highest predicted efficacy and thereby accelerating the drug development process.

Analysis of Non-Covalent Interactions (e.g., Atom-in-Molecules (AIM), Natural Bond Orbital (NBO), Hirshfeld Surface Analysis, Reduced Density Gradient (RDG))

The analysis of non-covalent interactions (NCIs) is critical for understanding the three-dimensional structure, crystal packing, and molecular recognition processes of chemical compounds. researchgate.netresearchgate.net Computational methods such as Atom-in-Molecules (AIM), Natural Bond Orbital (NBO) analysis, Hirshfeld surface analysis, and Reduced Density Gradient (RDG) are powerful tools for visualizing and quantifying these weak interactions. researchgate.netresearchgate.net

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzoate Derivative

| Atom Pair Contact | Contribution to Hirshfeld Surface (%) |

|---|---|

| O···H / H···O | 34.9 |

| H···H | 33.3 |

| C···H / H···C | 16.0 |

| C···C | 10.4 |

| C···O / O···C | 4.4 |

| O···O | 1.0 |

Data adapted from a study on 2-oxo-2H-chromen-6-yl 4-methoxybenzoate for illustrative purposes. sapub.org

Natural Bond Orbital (NBO) Analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. acs.orgnumberanalytics.com This method is particularly useful for quantifying delocalization effects and donor-acceptor interactions, such as hydrogen bonds. numberanalytics.comnumberanalytics.com The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO provides a measure of the strength of that interaction. numberanalytics.comrsc.org For a molecule like this compound, NBO analysis could elucidate the hyperconjugative interactions between the cyclohexyl ring and the benzoate moiety, as well as intermolecular hydrogen bonding in a crystal lattice. acs.org

Atom-in-Molecules (AIM) Theory , developed by Bader, analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. researchgate.netresearchgate.net The presence of a bond path between two atoms is indicated by a line of maximum electron density connecting their nuclei. At a specific point along this path, the bond critical point (BCP), the properties of the electron density, such as its value (ρ(r)) and the Laplacian (∇²ρ(r)), characterize the nature of the interaction. For non-covalent interactions like hydrogen bonds and van der Waals forces, ρ(r) is typically low and ∇²ρ(r) is positive. researchgate.net

Reduced Density Gradient (RDG) analysis is another method for visualizing and characterizing non-covalent interactions. researchgate.net It plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This results in 3D color-mapped representations of the interaction regions within a molecule or crystal. Typically, strong attractive interactions (like hydrogen bonds) are shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. researchgate.net This technique provides a clear and intuitive picture of the spatial distribution and nature of non-covalent interactions stabilizing the molecular structure. researchgate.net

Together, these computational tools provide a detailed and comprehensive understanding of the subtle forces that govern the structure and properties of this compound. researchgate.netresearchgate.net

Biological and Pharmacological Research Perspectives

Mechanistic Investigations of Biological Activities

Cyclohexyl benzoate and its structural relatives have been investigated for a range of biological activities. The mechanisms underlying these effects are a key area of research.

Antimicrobial Properties: The antimicrobial action of benzoate-containing compounds is well-documented. The primary mechanism involves the ability of the undissociated form of benzoic acid to penetrate microbial cell walls. nih.govresearchgate.net Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, lowering the intracellular pH. nih.govresearchgate.net This acidification can inhibit key metabolic processes. For instance, in yeast, benzoate accumulation inhibits the enzyme phosphofructokinase, a critical component of the glycolytic pathway, leading to a decrease in ATP and restricted growth. nih.gov Some studies suggest that this compound's antimicrobial effect, like that of other esters and organic acids, involves the disruption of microbial cell membrane integrity. acs.org Research has demonstrated a minimum inhibitory concentration (MIC) of 100 µg/mL for this compound against both Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties: Research into related compounds suggests that the anti-inflammatory effects of benzoate derivatives may stem from their ability to inhibit key enzymes in the inflammatory cascade. A subset of nonsteroidal anti-inflammatory drugs (NSAIDs) containing benzoate or salicylate groups have been found to inhibit cyclooxygenase (COX) enzymes, which are central to the arachidonic acid pathway that produces inflammatory prostaglandins. mdpi.comacs.org Furthermore, derivatives have been shown to decrease the mRNA expression of pro-inflammatory factors such as iNOS, IL-6, and TNF-α, often by downregulating the NF-κB signaling pathway. researchgate.net

Antioxidant Properties: The antioxidant potential of compounds related to this compound has also been explored. Studies on various benzoic acid hybrids, such as those incorporating a 1,2,4-triazole ring, have demonstrated significant free radical scavenging activity in assays like the DPPH and ABTS methods. mdpi.com The mechanism for this activity is often related to the molecule's ability to donate a hydrogen atom, neutralizing free radicals. mdpi.com Theoretical studies using Density Functional Theory (DFT) help to understand the structure-antioxidant relationship by calculating properties like bond dissociation energy (BDE). mdpi.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by modifying their chemical structures. For derivatives related to this compound, SAR studies have provided valuable insights.

Generally, for p-aminobenzoic acid (PABA) derivatives, Schiff's bases have been found to be more potent antimicrobial agents than their ester counterparts. chitkara.edu.in The introduction of electron-withdrawing groups, such as a bromo group, has been shown to increase antimicrobial activity against specific microbes like B. subtilis and C. albicans. chitkara.edu.in

In the context of enzyme inhibition, SAR studies on inhibitors of dihydrofolate reductase (DHFR) have revealed that selectivity can be influenced by specific structural features. For example, the presence of a cyclohexyl spiro ring in one derivative was suggested to block the inhibitor's entry into the human DHFR catalytic site through steric hindrance, thereby increasing its selectivity for the microbial enzyme. biointerfaceresearch.com For other inhibitors, increasing the size and lipophilicity of N-substituents on a cyclohexylamine ring improved binding affinity to the dopamine transporter. nih.gov However, modifications can have complex effects; replacing a cyclohexyl group with more polar heterocycles like tetrahydro-4H-pyran (THP) or piperidine sometimes decreased activity, though in certain scaffolds, this loss could be compensated for by other substitutions. acs.org

| Compound Class | Structural Modification | Observed Effect on Activity | Target/Activity | Reference |

|---|---|---|---|---|

| p-aminobenzoic acid (PABA) derivatives | Conversion of ester to Schiff's base | Increased potency | Antimicrobial | chitkara.edu.in |

| PABA derivatives | Addition of electron-withdrawing group (bromo) | Increased activity against specific microbes | Antimicrobial | chitkara.edu.in |

| DHFR Inhibitors | Inclusion of a cyclohexyl spiro ring | Increased selectivity for microbial DHFR over human DHFR | Enzyme Inhibition | biointerfaceresearch.com |

| 1-(2-benzo[b]thienyl)cyclohexylamines | Increased size and lipophilicity of N-substituents | Improved binding affinity | Dopamine Transporter Binding | nih.gov |

| STAT3 Inhibitors | Replacement of cyclohexyl with tetrahydro-4H-pyran (THP) | Decreased activity | Enzyme Inhibition | acs.org |

| MMP-2/9 Inhibitors | Replacement of phenyl ring with cyclohexene or cyclohexane | Resulted in moderate antitumor activity and high MMP inhibitory effect | Enzyme Inhibition / Antitumor | jst.go.jp |

Antimicrobial, Anti-inflammatory, and Antioxidant Properties: Elucidation of Molecular Targets and Pathways

Interaction with Cellular Systems: Cytotoxicity and Physiological Modulation Studies

The effects of this compound and its derivatives have been examined in various cellular models to understand their physiological impact. In vitro studies using cancer cell lines are common for evaluating cytotoxic and antiproliferative potential. For instance, ethyl 4-[(4-methylbenzyl)oxy] benzoate, a related ester, exhibited notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells. nih.gov This compound was shown to induce apoptosis in MCF7 cells, a process characterized by the activation of pro-apoptotic genes (like p53, Bax, and caspases) and the inactivation of anti-apoptotic genes (like Bcl2). nih.gov

In vivo studies, often conducted in murine models, provide further insight into the systemic effects of these compounds. In EAC-bearing mice, treatment with ethyl 4-[(4-methylbenzyl)oxy] benzoate led to a significant inhibition of tumor cell growth and a reduction in tumor weight. nih.gov It also restored hematological parameters (RBC, WBC, hemoglobin) towards normal levels, which were altered in the untreated tumor-bearing mice. nih.gov Similarly, sodium benzoate has been studied for its effects on HCT116 colon cancer cells, where it was found to activate the NF-κB pathway and induce apoptosis. mdpi.com

The specific molecular interactions of this compound derivatives with enzymes and receptors are a major focus of pharmacological research.

Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein (ENR) Reductase: DHFR and ENR-reductase are crucial enzymes in microbial metabolic pathways, making them attractive targets for antimicrobial drug development. plos.orgresearchgate.net DHFR is essential for the synthesis of tetrahydrofolate, a cofactor needed for producing nucleotides and amino acids. researchgate.net ENR-reductase (specifically InhA in Mycobacterium tuberculosis) is vital for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. plos.orgnih.gov Research has identified pyrrolyl-benzoate derivatives as potent dual inhibitors of both DHFR and ENR-reductase. plos.orgnih.gov Molecular docking studies have shown that these derivatives can fit snugly into the binding pockets of both enzymes, establishing hydrogen-bonding interactions with key amino acid residues like TYR158 in InhA and ARG32 in DHFR. plos.orgnih.gov The ability to inhibit both targets simultaneously presents a promising strategy for developing enhanced anti-tuberculosis agents. researchgate.net

Sphingosine-1-Phosphate (S1P) Receptors: S1P receptors are a class of G-protein coupled receptors that regulate numerous cellular processes, including immune cell trafficking, proliferation, and migration. researchgate.net Modulators of these receptors are of significant interest for treating inflammatory and autoimmune diseases. google.com While direct studies on this compound as an S1P modulator are limited, the benzoate moiety is found in the salts of some S1P receptor modulators, such as in the form of a benzenesulfonate salt. google.com S1P receptor modulators exert their effects by binding to one or more of the five receptor subtypes (S1P1-5), triggering downstream signaling pathways that can, for example, lead to the sequestration of lymphocytes in secondary lymphatic tissues. google.commdpi.com

| Target Enzyme/Receptor | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Pyrrolyl-benzoate derivatives | Act as inhibitors with IC50 values ranging from 23 to 153 µM. nih.gov | plos.orgnih.gov |

| Enoyl-ACP Reductase (InhA) | Pyrrolyl-benzoate derivatives | Show good to moderate inhibition. plos.org Docking studies reveal H-bonding with TYR158. nih.gov | plos.orgnih.govresearchgate.net |

| DHFR | NSAIDs with benzoate groups | Identified as competitive inhibitors of human DHFR. acs.org | acs.org |

| S1P Receptors | S1P receptor modulators (as benzoate salts) | Modulators bind to S1P1-5 receptors, influencing lymphocyte trafficking. google.com | google.com |

In Vitro and In Vivo Model Studies on Cellular Response to this compound and its Derivatives (without dosage specifics)

Theoretical and Empirical Correlations in Chemical-Biological Interactions

To rationalize and predict the biological activity of compounds like this compound, researchers employ both theoretical and empirical methods. These approaches help to build a bridge between a molecule's chemical structure and its observed biological effects.